6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, a methoxyphenyl group, and a cyclohexene ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate. This can be achieved through the reaction of 4-(4-methoxyphenyl)-2-thiophenecarboxylic acid with isopropyl chloroformate in the presence of a base such as triethylamine.
Coupling Reaction: The thienyl intermediate is then coupled with 3-cyclohexene-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-({[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
- 6-({[3-(methoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
- 6-({[3-(propoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Uniqueness
The uniqueness of 6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the isopropoxycarbonyl group, in particular, may influence its reactivity and interaction with biological targets, differentiating it from similar compounds.
Properties
IUPAC Name |
6-[[4-(4-methoxyphenyl)-3-propan-2-yloxycarbonylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-13(2)30-23(28)19-18(14-8-10-15(29-3)11-9-14)12-31-21(19)24-20(25)16-6-4-5-7-17(16)22(26)27/h4-5,8-13,16-17H,6-7H2,1-3H3,(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKPHAGTWYTKIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3CC=CCC3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.